molecular formula C18H22N2OS B1364182 Trimeprazine sulfoxide CAS No. 10071-07-5

Trimeprazine sulfoxide

Cat. No.: B1364182
CAS No.: 10071-07-5
M. Wt: 314.4 g/mol
InChI Key: XZLXDYORQZVLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimeprazine Sulfoxide is a derivative of Trimeprazine . It is used as an antipruritic, antibacterial, and antimicrobial agent .


Synthesis Analysis

The synthesis of this compound involves the use of Baeyer–Villiger monooxygenases (BVMOs) which are able to catalyse the asymmetric oxidation of sulfides . This property has made them attractive catalysts for the synthesis of chiral sulfoxide drugs .


Molecular Structure Analysis

The molecular structure of this compound is C18H22N2OS . It is a phenothiazine derivative .


Physical and Chemical Properties Analysis

This compound has a melting point of 91-94°C . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Photodegradation Studies

Trimeprazine, under UV-A light in aerobic conditions, undergoes photodegradation, producing photoproducts like N,N2-trimethyl-3-(10H-phenothiazin-10-yl sulfoxide) propan-1-amine. This is explained by the oxidative photodegradation of trimeprazine and the irreversible trapping of self-photogenerated singlet oxygen. This study is significant for understanding the photostability and photodegradation pathways of trimeprazine (Ahmad et al., 2016).

Antithyroid Side Effects Study

An in vitro and in vivo study explored trimeprazine's antithyroid side effects, focusing on its metabolites, including trimeprazine sulphoxide. The study investigated the drug's affinity for iodine and its inhibition of thyroperoxidase (TPO). It provided insights into the mechanisms of trimeprazine's impact on thyroid function (Sauvage et al., 1999).

Radioimmunoassay Development

A study developed a radioimmunoassay for trimeprazine that quantified its presence in human plasma. The assay was sensitive to trimeprazine and its metabolite N-desmethyltrimeprazine but not to trimeprazine sulfoxide. This research is crucial for pharmacokinetic studies and drug monitoring (McKay et al., 1984).

Oxidation Studies in Drug Metabolism

Research on the oxidation of phenothiazine drugs, including trimeprazine, highlighted the differences in the oxidation pathways of these compounds. The study's findings are relevant for drug metabolism, particularly for understanding the formation of metabolites like this compound (Blankert et al., 2005).

Safety and Hazards

Trimeprazine Sulfoxide is toxic if swallowed . It may cause an allergic skin reaction and serious eye damage . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid driving and doing other tasks or actions that call for alertness until you see how this compound affects you .

Biochemical Analysis

Biochemical Properties

Trimeprazine sulfoxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to histamine H1 receptors, thereby inhibiting the effects of histamine in allergic reactions . Additionally, this compound interacts with G-protein coupled receptors (GPCRs) and influences downstream signaling pathways . These interactions help in reducing symptoms such as itching and inflammation.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to increase insulin receptor substrate 2 (IRS2) in human pancreatic islets, promoting β cell growth and function . This compound also influences cell signaling pathways, such as the cAMP response element-binding protein (CREB) phosphorylation pathway, which is crucial for gene expression and cellular metabolism . By modulating these pathways, this compound can enhance glucose tolerance and reduce the progression of diabetes in animal models .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to histamine H1 receptors and competing with free histamine for binding sites . This antagonistic action reduces the negative symptoms caused by histamine binding. Additionally, this compound promotes CREB phosphorylation, which increases IRS2 concentration in pancreatic islets . This leads to enhanced β cell replication, function, and glucose tolerance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a half-life of approximately 4.78 hours . Over extended periods, this compound has been observed to maintain its efficacy in reducing allergic reactions and promoting β cell function . Long-term studies are necessary to fully understand its degradation and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces allergic symptoms and promotes β cell function without significant adverse effects . At higher doses, this compound may cause toxic effects, such as sedation and cardiovascular issues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It undergoes S-oxidation, aromatic hydroxylation, and N-dealkylation, catalyzed by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, which are further processed and excreted from the body. Understanding these pathways is essential for optimizing the therapeutic use of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property is crucial for its efficacy in treating allergic reactions and other conditions.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with histamine H1 receptors and other GPCRs . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic effects .

Properties

IUPAC Name

N,N,2-trimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)22(21)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLXDYORQZVLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905702
Record name 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10071-07-5
Record name Trimeprazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010071075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMEPRAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMU3524MW6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimeprazine sulfoxide
Reactant of Route 2
Trimeprazine sulfoxide
Reactant of Route 3
Reactant of Route 3
Trimeprazine sulfoxide
Reactant of Route 4
Trimeprazine sulfoxide
Reactant of Route 5
Trimeprazine sulfoxide
Reactant of Route 6
Reactant of Route 6
Trimeprazine sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.